molecular formula C16H20N4O3 B2596134 N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034444-66-9

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2596134
CAS No.: 2034444-66-9
M. Wt: 316.361
InChI Key: JMZLYFMCZUJZLD-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound characterized by the presence of an imidazole ring, a tetrahydrofuran moiety, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Tetrahydrofuran Moiety: Tetrahydrofuran can be synthesized from 1,4-butanediol through an acid-catalyzed cyclization reaction.

    Formation of the Nicotinamide Group: Nicotinamide is typically synthesized from nicotinic acid through an amidation reaction using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in nicotinamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of nicotinamide.

    Substitution: Substituted tetrahydrofuran derivatives.

Scientific Research Applications

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The nicotinamide group can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting cellular metabolism. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazol-4-yl)ethyl)nicotinamide: Lacks the tetrahydrofuran moiety, resulting in different solubility and bioavailability properties.

    6-(Methoxy)nicotinamide: Lacks both the imidazole ring and the tetrahydrofuran moiety, leading to different biological activities.

    N-(2-(1H-imidazol-4-yl)ethyl)-6-hydroxynicotinamide: Contains a hydroxyl group instead of the tetrahydrofuran moiety, affecting its chemical reactivity and interactions.

Uniqueness

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the combination of its structural features, which confer specific chemical, biological, and physical properties. The presence of the imidazole ring, tetrahydrofuran moiety, and nicotinamide group allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-16(18-6-5-13-9-17-11-20-13)12-3-4-15(19-8-12)23-10-14-2-1-7-22-14/h3-4,8-9,11,14H,1-2,5-7,10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZLYFMCZUJZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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